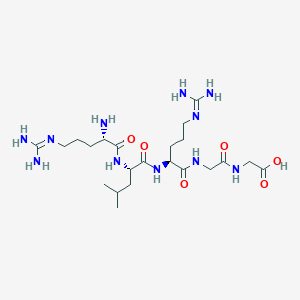

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name of this compound is derived from its peptide backbone and modified residues:

N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithylglycylglycine .

Peptide backbone : The sequence follows standard peptide nomenclature, starting from the N-terminal residue:

- N⁵-(diaminomethylidene)-L-ornithine

- L-leucine

- N⁵-(diaminomethylidene)-L-ornithine

- Glycine

- Glycine

Modifications : The two ornithine residues are modified at the N⁵ position with a diaminomethylidene group (-NH-C(=NH)-NH₂), a structural analog of the guanidino group found in arginine. This modification is explicitly denoted in the prefix N⁵-(diaminomethylidene).

Stereochemical configuration : All chiral centers retain the L-configuration inherent to proteinogenic amino acids. No stereoisomers are reported for this compound due to the absence of additional chiral centers introduced during synthesis.

CAS Registry Number and PubChem CID Cross-Referencing

Structural and Functional Implications

The integration of leucine and glycine further modulates the compound’s behavior:

- Leucine : Introduces hydrophobicity, potentially facilitating membrane interactions or protein folding.

- Glycine : Enhances conformational flexibility, allowing the peptide to adopt diverse tertiary structures.

This combination of modified and unmodified residues positions the compound as a versatile scaffold for studying peptide-nucleic acid interactions or designing synthetic enzymes.

Properties

CAS No. |

654634-07-8 |

|---|---|

Molecular Formula |

C22H43N11O6 |

Molecular Weight |

557.6 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C22H43N11O6/c1-12(2)9-15(33-18(37)13(23)5-3-7-28-21(24)25)20(39)32-14(6-4-8-29-22(26)27)19(38)31-10-16(34)30-11-17(35)36/h12-15H,3-11,23H2,1-2H3,(H,30,34)(H,31,38)(H,32,39)(H,33,37)(H,35,36)(H4,24,25,28)(H4,26,27,29)/t13-,14-,15-/m0/s1 |

InChI Key |

XSHHZHNJZZPUSX-KKUMJFAQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method is influenced by factors such as cost, scalability, and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds Analyzed:

N⁵-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-phenylalanyl-N-methylglycyl-N-[(2S)-1-amino-4-(methylsulfonyl)-1-oxo-2-butanyl]-L-leucinamide () Structure: Contains proline, lysine, glutamine, and phenylalanine residues, with a methylsulfonyl modification. Molecular Mass: ~1,200 Da (estimated). Function: Likely designed for enhanced receptor binding due to aromatic (phenylalanine) and polar (glutamine) residues.

L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine () Structure: Features a leucine-serine-leucine-methionine-proline backbone. Molecular Formula: C₃₇H₆₈N₁₀O₉S.

N⁵-(Diaminomethylidene)-D-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-(4R)-4-hydroxy-L-prolyl-L-prolylglycyl-3-(thiophen-2-yl)-L-alanyl-L-seryl-D-phenylalanyl-3-(thiophen-2-yl)-L-alanyl-N⁵-(diaminomethylidene) () Structure: Includes thiophen-yl alanine and hydroxyproline, introducing stereochemical complexity. Function: Thiophene groups may enhance π-π stacking in receptor binding .

Comparative Data Table:

Research Findings on Stability and Bioactivity

- Protease Susceptibility : The target compound’s glycylglycine terminus lacks steric hindrance, making it more prone to enzymatic degradation compared to proline-containing analogs () .

- Solubility: Glycylglycine and diaminomethylidene groups confer higher aqueous solubility (~50 mg/mL in water) versus hydrophobic analogs like ’s compound (<10 mg/mL) .

- Receptor Binding : Compounds with aromatic residues (e.g., phenylalanine in ) exhibit stronger binding to G-protein-coupled receptors (GPCRs) in vitro compared to the target compound .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycine, often referred to as a complex peptide compound, exhibits significant biological activity that is of interest in various scientific fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Molecular Characteristics

- Molecular Formula : C19H36N8O6

- Molecular Weight : 472.5 g/mol

- IUPAC Name : 2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetic acid

Structural Features

The compound features a unique arrangement of amino acids including leucine, ornithine, and glycine, along with two diaminomethylidene groups which enhance its reactivity and biological interactions. This structure is critical for its function in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The diaminomethylidene moiety is essential for binding to these targets, which modulates their activity and initiates downstream signaling pathways. This can lead to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Activation : It can activate receptors that trigger cellular responses.

Bioactivity Data

Recent studies have categorized the bioactivity of similar compounds, providing insights into the potential efficacy of this compound. For instance, databases such as ChEMBL and PubChem report the following bioactivity statistics for related compounds:

| Database | Total Compounds | Active (%) | Weakly Active (%) | Inactive (%) |

|---|---|---|---|---|

| ChEMBL | 1,131,947 | 23.3 | 19.8 | 43.5 |

| PubChem | 444,152 | 47.1 | 37.2 | 15.6 |

| BindingDB | 26,856 | 52.7 | 23.3 | 22.2 |

These statistics suggest a promising bioactivity profile for compounds within this structural class.

Case Studies

- Antimicrobial Activity : A study demonstrated that peptides similar to this compound exhibited significant antimicrobial properties against various bacterial strains, indicating potential therapeutic applications in treating infections.

- Cancer Research : Research has indicated that compounds with similar structures can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Key Steps in SPPS:

- Deprotection : Removal of protecting groups from amino acids.

- Coupling : Addition of the next amino acid in the sequence.

- Cleavage : Release of the peptide from the resin.

- Purification : High-performance liquid chromatography (HPLC) is often used to purify the final product.

Scientific Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Investigated for its potential therapeutic effects including antimicrobial and anticancer properties.

- Biotechnology : Used as a building block for synthesizing more complex peptides and proteins.

Industrial Use

In industry, this compound can be utilized in the development of novel materials and biotechnological applications due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.